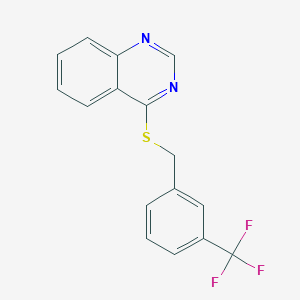

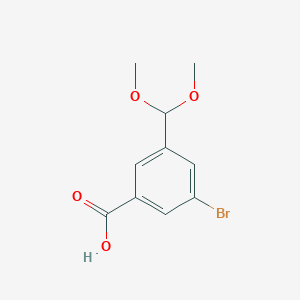

4-((3-(Trifluoromethyl)benzyl)thio)quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-((3-(Trifluoromethyl)benzyl)thio)quinazoline” is a derivative of quinazoline . Quinazoline derivatives have drawn attention due to their significant biological activities . They have been reported for various therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, and more .

Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods. The synthetic methods can be divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .Chemical Reactions Analysis

Quinazoline derivatives have been reported to exhibit a wide range of chemical reactions . For example, a series of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized by the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one .Aplicaciones Científicas De Investigación

Cytotoxicity and Anticancer Activity

Quinazoline derivatives, including those similar to 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline, have demonstrated significant anticancer activity. They act as multitarget agents and have shown cytotoxic and antiproliferative effects on human tumor cell lines like HeLa (Ovádeková et al., 2005).

Applications in Optoelectronics

Quinazolines are utilized in the synthesis and application of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems enhances the creation of novel optoelectronic materials, proving crucial for developing materials for organic light-emitting diodes and colorimetric pH sensors (Lipunova et al., 2018).

Medicinal Chemistry

Quinazoline-4(3H)-ones, a class related to 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline, are found in over 200 naturally occurring alkaloids and have inspired the creation of new potential medicinal agents. These compounds have shown antibacterial activity against various pathogens, highlighting their potential in countering antibiotic resistance (Tiwary et al., 2016).

Drug Synthesis and Development

Quinazolines like 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline play a role in the synthesis of drugs for proliferative diseases. For example, derivatives from this compound family have led to the development of drugs like IRESSA for advanced non-small-cell lung cancer (Őrfi et al., 2004).

Antiviral Activity

Some quinazoline derivatives exhibit antiviral activity. They have been tested against viruses like herpes simplex, vaccinia virus, and vesicular stomatitis virus, showing potential as antiviral agents (Krishnan et al., 2011).

Pharmacological Properties

Quinazolines have diverse pharmacological properties, including antimicrobial, analgesic, and anti-inflammatory activities. The structural modification of these compounds has led to the development of new series with enhanced biological activities (Dash et al., 2017).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline is the PC-3 cancer cell line .

Mode of Action

It’s known that this compound interacts with its target, the pc-3 cancer cell line, and induces changes that lead tocell apoptosis . This means that the compound triggers a process that leads to the self-destruction of the cancer cells .

Biochemical Pathways

More specifically, the compound seems to induce changes that lead to cell cycle arrest , which prevents the cancer cells from dividing and proliferating .

Result of Action

The result of the action of 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline on the PC-3 cancer cell line is the induction of cell apoptosis and cell cycle arrest . These effects lead to a decrease in the proliferation of the cancer cells, which could potentially slow down or stop the progression of the disease .

Propiedades

IUPAC Name |

4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2S/c17-16(18,19)12-5-3-4-11(8-12)9-22-15-13-6-1-2-7-14(13)20-10-21-15/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWOAPWXFDOUEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-(Trifluoromethyl)benzyl)thio)quinazoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2447493.png)

![N'-[2,6-bis(trifluoromethyl)pyridin-4-yl]-2,6-dichlorobenzohydrazide](/img/structure/B2447494.png)

![2-Chloro-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2447496.png)

![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]quinoline-4-carboxamide](/img/structure/B2447501.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2447503.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2447504.png)

![3-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2447513.png)